molecular formula C13H22O2 B15176658 Ethyl 3,4,7-trimethyl-2,6-octadienoate CAS No. 97635-23-9

Ethyl 3,4,7-trimethyl-2,6-octadienoate

Katalognummer: B15176658
CAS-Nummer: 97635-23-9
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: STDNJDCQQOGKLV-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,4,7-trimethyl-2,6-octadienoate is an organic compound with the molecular formula C13H22O2. It is an ester derived from 3,4,7-trimethyl-2,6-octadienoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3,4,7-trimethyl-2,6-octadienoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4,7-trimethyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,4,7-trimethyl-2,6-octadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3,4,7-trimethyl-2,6-octadienoic acid.

    Reduction: 3,4,7-trimethyl-2,6-octadienol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,4,7-trimethyl-2,6-octadienoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the fragrance industry for its aromatic properties.

Wirkmechanismus

The mechanism of action of ethyl 3,4,7-trimethyl-2,6-octadienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3,4,7-trimethyl-2,6-octadienoate can be compared with other similar esters such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 3,7,11-trimethyl-2,4-dodecadienoate: A longer chain ester with similar functional groups.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Eigenschaften

CAS-Nummer

97635-23-9

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

ethyl (2E)-3,4,7-trimethylocta-2,6-dienoate

InChI

InChI=1S/C13H22O2/c1-6-15-13(14)9-12(5)11(4)8-7-10(2)3/h7,9,11H,6,8H2,1-5H3/b12-9+

InChI-Schlüssel

STDNJDCQQOGKLV-FMIVXFBMSA-N

Isomerische SMILES

CCOC(=O)/C=C(\C)/C(C)CC=C(C)C

Kanonische SMILES

CCOC(=O)C=C(C)C(C)CC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.